molecular formula C10H9F2N3 B2554980 1-(3,5-difluorophenyl)-3-methyl-1H-pyrazol-5-amine CAS No. 1232796-65-4

1-(3,5-difluorophenyl)-3-methyl-1H-pyrazol-5-amine

Cat. No.: B2554980
CAS No.: 1232796-65-4
M. Wt: 209.2
InChI Key: AZUXSDNKBBJXSB-UHFFFAOYSA-N
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Description

1-(3,5-Difluorophenyl)-3-methyl-1H-pyrazol-5-amine is a chemical compound characterized by the presence of a difluorophenyl group attached to a pyrazole ring

Preparation Methods

The synthesis of 1-(3,5-difluorophenyl)-3-methyl-1H-pyrazol-5-amine typically involves the reaction of 3,5-difluoroaniline with appropriate reagents under controlled conditions. One common method includes the use of 1,3,5-trichlorobenzene as a starting material, which undergoes fluorination followed by amination . The reaction conditions often involve the use of aqueous or anhydrous ammonia to facilitate the amination process.

Chemical Reactions Analysis

1-(3,5-Difluorophenyl)-3-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, particularly involving the difluorophenyl group.

Scientific Research Applications

1-(3,5-Difluorophenyl)-3-methyl-1H-pyrazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,5-difluorophenyl)-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, it has been shown to induce apoptosis in cancer cells by activating caspase-3 and producing cleaved products of PARP . This suggests that the compound may exert its effects through the activation of apoptotic pathways.

Comparison with Similar Compounds

1-(3,5-Difluorophenyl)-3-methyl-1H-pyrazol-5-amine can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-(3,5-difluorophenyl)-5-methylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2N3/c1-6-2-10(13)15(14-6)9-4-7(11)3-8(12)5-9/h2-5H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZUXSDNKBBJXSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)C2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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